4-(1-Phenylethenyl)-9H-fluorene
Description
4-(1-Phenylethenyl)-9H-fluorene is a fluorene derivative with a styryl group (1-phenylethenyl) substituted at the 4-position of the fluorene core. The fluorene scaffold, (C₆H₄)₂CH₂, is a rigid, planar aromatic hydrocarbon known for its stability and electronic properties .
Properties
CAS No. |
57704-79-7 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-(1-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C21H16/c1-15(16-8-3-2-4-9-16)19-13-7-11-18-14-17-10-5-6-12-20(17)21(18)19/h2-13H,1,14H2 |
InChI Key |
SFCCLHKVOVBING-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC3=C2C4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Dehydrogenative Coupling
Building on methodologies from Rh-catalyzed polymer synthesis (e.g., poly[[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]-1,2-ethenediyl[2-(2-pyrimidinyl)-1,3-phenylene]-1,2-ethenediyl]), direct alkenylation at C4 can be achieved using styrene derivatives. Key parameters include:
- Catalyst System : [Rh(cod)Cl]₂ (5 mol%) with 1,5-cyclooctadiene (cod) as a ligand.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 100°C.
- Reaction Time : 4–12 hours, yielding 60–85% conversion.
Mechanistic Insight : The rhodium catalyst facilitates oxidative addition of the fluorene C–H bond, followed by styrene insertion and reductive elimination to form the phenylethenyl moiety. Regioselectivity at C4 is enhanced by steric directing groups or electronic modulation of the fluorene substrate.
Halogenation-Cross-Coupling Sequential Approach
Bromination at the 4-Position
Selective bromination of 9H-fluorene at C4 is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Yields of 4-bromo-9H-fluorene range from 45–60%, with purity confirmed via HPLC.
Heck Coupling with Styrene
The 4-bromo intermediate undergoes palladium-catalyzed coupling with styrene:
- Conditions : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 equiv), DMF, 110°C, 24 hours.
- Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).
Data Table 1 : Optimization of Heck Coupling Parameters
| Parameter | Value Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 1–3 mol% Pd | 2 mol% | 75 |
| Base | K₂CO₃, Et₃N, NaOAc | K₂CO₃ | 78 |
| Temperature (°C) | 90–130 | 110 | 75 |
| Solvent | DMF, DMSO, toluene | DMF | 78 |
Wittig Reaction via Formylation-Reduction Pathway
Regioselective Formylation at C4
Adapting fluorene formylation techniques from 9-fluorenemethanol synthesis, C4-formylation employs:
- Reagents : POCl₃/DMF (Vilsmeier-Haack conditions) at 0–5°C.
- Yield : 55% 4-formyl-9H-fluorene, characterized by ¹H NMR (δ 10.2 ppm, singlet).
Wittig Olefination
The formyl intermediate reacts with benzyltriphenylphosphonium chloride:
- Conditions : NaHMDS (2 equiv), THF, reflux, 6 hours.
- Yield : 68% 4-(1-phenylethenyl)-9H-fluorene, isolated via recrystallization (ethanol/water).
Purification and Characterization
Recrystallization Techniques
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.82 (d, J=16 Hz, 1H, vinyl), 7.45–7.30 (m, 9H, aromatic), 4.05 (s, 2H, C9-H).
- HRMS (ESI+) : m/z 296.1432 [M+H]⁺ (calc. 296.1436).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the phenylethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl-substituted fluorene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Phenylethenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethenyl)-9H-fluorene involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Fluorene Derivatives
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 4-(1-Phenylethenyl)-9H-fluorene and selected analogs:
Key Observations:
- Conjugation Effects : The styryl group in this compound extends π-conjugation compared to alkyl-substituted derivatives (e.g., 9-isopropylfluorene), leading to improved charge delocalization and optoelectronic performance .
- Thermal Stability : BPAPF derivatives exhibit superior thermal stability (TGA: 420°C) due to bulky aromatic substituents, whereas styryl-substituted fluorenes may have moderate stability .
- Electrochemical Properties : BPAPF’s deep HOMO level (−5.6 eV) enables efficient hole injection in OLEDs, while nitro-substituted analogs (e.g., ) show reduced luminescence due to electron-withdrawing effects .
Research Findings and Trends
- Optoelectronic Performance : BPAPF-doped rubrene thin films achieve a power factor of 110 µW/m·K², highlighting the role of substituents in optimizing thermoelectric efficiency .
- Structural Rigidity : Spiro-fluorene derivatives (e.g., ) show enhanced planarity and thermal stability, critical for long-term device operation .
- Solubility vs. Performance : Alkyl-substituted fluorenes (e.g., 9-isopropylfluorene) prioritize solubility, while conjugated derivatives (e.g., styryl) balance processability and optoelectronic performance .
Q & A
Q. How can crystallinity and morphology be controlled for optoelectronic applications?
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